molecular formula C20H21F3N4O2 B2827042 6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2175978-97-7

6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2827042
CAS No.: 2175978-97-7
M. Wt: 406.409
InChI Key: ULIRGEYPKYCURT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and a piperidine moiety, all of which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyridine ring through a series of condensation reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The piperidine ring is then constructed through a cyclization reaction, and the final product is obtained by coupling the piperidine and pyridine intermediates under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-3-(pyridine-3-carbonyl)piperidin-4-ylmethyl-3,4-dihydropyrimidin-4-one: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    6-Cyclopropyl-3-({1-[6-(methyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one: Contains a methyl group instead of a trifluoromethyl group, leading to differences in reactivity and stability.

Uniqueness

The presence of the trifluoromethyl group in 6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-cyclopropyl-3-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)17-4-3-15(10-24-17)19(29)26-7-5-13(6-8-26)11-27-12-25-16(9-18(27)28)14-1-2-14/h3-4,9-10,12-14H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIRGEYPKYCURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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